4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Overview
Description
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C10H8BrF4. It is a colorless or pale yellow liquid with a strong odor. This compound is widely used in scientific experiments, particularly in organic synthesis, due to its unique physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various biochemical pathways and cellular processes .
Mode of Action
The mode of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide involves interactions with its targets that result in changes at the molecular and cellular levels .
Biochemical Pathways
The compound this compound affects various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-Fluoro-3-methyl-2-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of benzyl fluoride.
Scientific Research Applications
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique fluorinated structure.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with special properties.
Agrochemicals: Employed in the synthesis of novel agrochemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of fluorinated compounds and materials with enhanced stability and reactivity .
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUTXMSUNEAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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